Product packaging for 3-Fluorothiophene-2-carbonitrile(Cat. No.:CAS No. 154499-46-4)

3-Fluorothiophene-2-carbonitrile

Cat. No.: B3105686
CAS No.: 154499-46-4
M. Wt: 127.14 g/mol
InChI Key: CULJKAHNACVFSQ-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FNS and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2FNS B3105686 3-Fluorothiophene-2-carbonitrile CAS No. 154499-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJKAHNACVFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorinated Thiophene Scaffolds in Modern Organic Synthesis

Fluorinated thiophene (B33073) scaffolds are a prominent class of sulfur-containing heterocycles that have found wide application in diverse areas of materials and medicinal chemistry. researchgate.net The introduction of fluorine atoms into the thiophene ring significantly alters its electronic properties, chemical reactivity, and metabolic stability, making these scaffolds highly desirable for developing advanced materials and therapeutic agents. ncn.gov.pl

The strategic incorporation of fluorine can lead to materials with enhanced performance characteristics. For instance, fluorinated and fluoroalkylated thiophenes are extensively used in materials chemistry. researchgate.net They are key components in the development of organic thin-film transistors, organic photovoltaics, and thiophene-based polymers with deep Highest Occupied Molecular Orbital (HOMO) levels for organic solar cells. dntb.gov.uamdpi.com The fluorine substituents can enhance molecular interactions and improve the alignment of energy levels, which is crucial for efficient charge transport in electronic devices. acs.org

In medicinal and agrochemical research, the presence of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. ncn.gov.pl Fluorine's high electronegativity can influence molecular conformation and binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the bioavailability of a drug. ncn.gov.pl

PropertyValue
Molecular Formula C5H2FNS
Molecular Weight 127.14 g/mol
Boiling Point 192.4±20.0 °C (Predicted)
Density 1.34±0.1 g/cm3 (Predicted)
Storage Temperature 2-8°C, under nitrogen

Predicted physical properties of 3-Fluorothiophene-2-carbonitrile. Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Role of the Nitrile Functional Group in Heterocyclic Chemistry

The nitrile, or cyano, group (C≡N) is an exceptionally versatile functional group in organic and heterocyclic chemistry. researchgate.net Its unique electronic structure, characterized by a carbon-nitrogen triple bond, imparts a range of reactivities that make it a valuable synthetic handle. ebsco.com The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair, allowing it to act as a nucleophile or participate in hydrogen bonding. nih.gov

One of the most significant roles of the nitrile group is its ability to be transformed into a variety of other functional groups. researchgate.net Through reactions such as hydrolysis, reduction, or cycloaddition, the nitrile can be converted into carboxylic acids, amides, amines, and various nitrogen-containing heterocycles. ebsco.comfiveable.me This synthetic utility makes nitrile-containing compounds important intermediates in multi-step syntheses. researchgate.net

In heterocyclic chemistry, the nitrile group serves several key functions:

Precursor for Ring Formation: The nitrile group can participate in cyclization reactions to form new heterocyclic rings. For example, it can undergo [3+2] cycloaddition with azides or [4+2] cycloaddition with dienes. researchgate.net

Directing Group: It can act as a directing group in C-H bond functionalization reactions, guiding the introduction of new substituents to specific positions on a heterocyclic ring. researchgate.net

Modulator of Electronic Properties: As a strongly electron-withdrawing group, the nitrile function can significantly influence the electronic properties of the heterocyclic system to which it is attached, affecting its reactivity and physical properties. nih.gov

Electrophilic Warhead: In medicinal chemistry, the electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead" that can form a covalent bond with nucleophilic residues (like cysteine or serine) in the active site of a target enzyme. nih.gov

Overview of Academic Research Trajectories for 3 Fluorothiophene 2 Carbonitrile

Established Synthetic Routes to 3-Fluorothiophene-2-carboxylic Acid and its Derivatives

The foundational routes to the core structure of 3-fluorothiophene primarily involve the introduction of fluorine onto a pre-existing thiophene ring, followed by functional group manipulations to install the carboxylic acid or a related derivative.

Electrophilic Fluorination Approaches for Thiophene Carbanions

A direct and effective method for synthesizing 3-fluorothiophene-2-carboxylic acid involves the electrophilic fluorination of a thiophene dianion. nih.gov This strategy leverages the inherent acidity of the protons on the thiophene ring. The C-H bond at the 3-position of thiophene-2-carboxylic acid can be selectively deprotonated due to intramolecular chelation control. nih.gov

The process begins with the treatment of commercially available thiophene-2-carboxylic acid with a strong base, such as n-butyllithium, at low temperatures. This smoothly generates a dianion intermediate. nih.gov Subsequent exposure of this dianion to an electrophilic fluorinating agent, for instance, N-fluorodibenzene-sulfonamide, introduces the fluorine atom regiospecifically at the 3-position. nih.gov This one-pot synthesis is notable for its efficiency, providing the desired 3-fluorothiophene-2-carboxylic acid in a single step with a respectable yield. nih.gov

Table 1: Electrophilic Fluorination of Thiophene-2-carboxylic Acid

Starting MaterialReagentsProductReported YieldReference
Thiophene-2-carboxylic acid1) 2.2 equiv. n-Butyllithium, THF, -78°C 2) 1.5 equiv. N-fluorodibenzene-sulfonamide3-Fluorothiophene-2-carboxylic acid54% nih.gov

Schiemann Reaction Pathways for Fluorine Introduction

The Balz-Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring, provides another significant pathway. organic-chemistry.orgnih.govorganic-chemistry.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. organic-chemistry.orgnih.govnih.gov

In the context of fluorothiophene synthesis, this approach starts with an aminothiophene derivative. A particularly successful route involves the diazotization of methyl 3-aminothiophene-2-carboxylate using sodium nitrite (B80452) and tetrafluoroboric acid to form 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate. thieme-connect.deresearchgate.net This diazonium salt is then thermally decomposed, often in the presence of sand to moderate the reaction, to yield methyl 3-fluorothiophene-2-carboxylate. thieme-connect.deresearchgate.net The ester is subsequently saponified with a base like sodium hydroxide (B78521) to give 3-fluorothiophene-2-carboxylic acid. thieme-connect.deresearchgate.net While effective, it has been noted that the choice of solvent and conditions for the Schiemann reaction is critical, as alternative pathways, such as coupling with the solvent, can occur. nih.gov

Table 2: Schiemann Reaction for the Synthesis of a 3-Fluorothiophene-2-carboxylate

Starting MaterialKey IntermediateProductReported YieldReference
Methyl 3-aminothiophene-2-carboxylate2-Methoxycarbonyl-thiophene-3-diazonium tetrafluoroborateMethyl 3-fluorothiophene-2-carboxylate67% thieme-connect.deresearchgate.net

Multi-step Syntheses from Substituted Thiophene Precursors

Beyond the primary fluorination strategies, several multi-step sequences starting from halogenated or otherwise substituted thiophenes have been established. One documented approach begins with 3-chlorothiophene, requiring a four-step sequence to arrive at 3-fluorothiophene-2-carboxylic acid. nih.gov Another route to the parent 3-fluorothiophene starts from 3-bromothiophene, which undergoes halogen-lithium exchange followed by fluorination. nih.gov The resulting 3-fluorothiophene can then be lithiated at the 2-position and carboxylated with carbon dioxide to furnish the desired acid. nih.gov

More elaborate manufacturing routes for various halogenated 2-thiophenecarboxylic acid derivatives have also been developed. These can involve a sequence of bromination, Grignard reagent formation, and subsequent carbonation with CO2 to install the carboxylic acid functionality. nih.gov For instance, a one-pot bromination/debromination of 3-methylthiophene (B123197) yields 2,4-dibromo-3-methylthiophene, a key intermediate that can be converted to the corresponding carboxylic acid via metallation and carbonation. nih.gov

Novel and Evolving Synthetic Strategies Towards this compound

The direct synthesis of this compound represents a more modern synthetic challenge. Evolving strategies focus on efficient cyanation techniques and the application of versatile metal-catalyzed reactions.

Direct Cyanation Methodologies for Fluorinated Thiophenes

The conversion of a fluorinated thiophene precursor to the target nitrile is a critical transformation. Modern synthetic chemistry offers several powerful methods for the cyanation of (hetero)aryl rings.

One of the most prominent evolving strategies is the palladium-catalyzed cyanation of a (hetero)aryl halide. nih.govnih.govorganic-chemistry.org This method could be applied to a precursor such as 2-bromo-3-fluorothiophene (B3125400) or 2-chloro-3-fluorothiophene. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgmit.edu Zinc cyanide is often favored due to its lower toxicity compared to alkali metal cyanides. nih.govnih.gov The development of highly active palladium precatalysts and specialized ligands has enabled these reactions to proceed under mild conditions, often in aqueous media, with high functional group tolerance. nih.govorganic-chemistry.orgwikipedia.org

The classical Sandmeyer reaction also presents a viable, albeit older, pathway. organic-chemistry.orgrsc.org This would involve the synthesis of 2-amino-3-fluorothiophene, followed by diazotization and subsequent reaction with a copper(I) cyanide salt to install the nitrile group. nih.gov While historically significant, modern variants often seek to avoid stoichiometric copper and highly toxic reagents. nih.gov

Metal-Catalyzed Cross-Coupling Reactions in Thiophene Synthesis

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are pivotal in the evolving strategies for preparing complex molecules like this compound. wikipedia.org The palladium-catalyzed cyanation methods described previously are a prime example of this class of reaction. nih.govorganic-chemistry.org

Beyond cyanation, these reactions are crucial for assembling the necessary precursors. For example, palladium-catalyzed carbonylation, which involves the reaction of a halo-thiophene with carbon monoxide, can be used to introduce the 2-carbonyl group, which can then be converted to the nitrile. nih.gov Suzuki and other cross-coupling reactions are also employed to build the substituted thiophene skeleton itself. The development of new catalysts, such as those based on nickel, offers potentially more economical and sustainable alternatives to palladium for these transformations. rsc.org The continuous innovation in ligands and reaction conditions for metal-catalyzed cross-couplings provides an ever-expanding toolkit for the efficient and selective synthesis of functionalized fluorothiophenes. nih.govwikipedia.org

Table 3: Representative Palladium-Catalyzed Cyanation of a Heteroaryl Bromide

Substrate ClassReagentsProduct ClassKey FeaturesReference
(Hetero)aryl BromidesZn(CN)₂, Pd precatalyst, ligand, aqueous media(Hetero)aryl NitrilesMild conditions (rt - 40°C), low catalyst loading, high functional group tolerance. nih.govorganic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. nih.gov These approaches focus on reducing waste, avoiding hazardous substances, and lowering energy consumption. jddhs.com For the synthesis of halogenated thiophenes, methodologies have been developed that utilize environmentally friendly solvents, non-toxic reagents, and mild reaction conditions to produce high yields. nih.gov

A notable green approach involves the use of "table salt" (sodium chloride) as a source for "electrophilic chlorine" in an environmentally benign electrophilic chlorocyclization reaction, using ethanol (B145695) as the solvent. nih.gov This strategy highlights the potential for using simple, non-corrosive sodium halides (NaCl, NaBr, NaI) to incorporate respective halogens into the thiophene ring. nih.gov The advantages of such methods include the use of simple starting materials and the avoidance of toxic and corrosive reagents typically employed in halogenation reactions. nih.gov

Furthermore, energy-efficient techniques are central to green synthetic protocols. jddhs.com Methods like microwave-assisted synthesis (MAS) and the use of high-speed vibration milling have been explored for the synthesis of thiophene derivatives, such as 2-aminothiophene-3-carbonitriles. jddhs.comresearchgate.net These techniques often lead to significantly shorter reaction times, reduced energy use, and can sometimes be performed under solvent-free conditions, further enhancing their green credentials. jddhs.comresearchgate.net The development of recyclable catalysts and the use of alternative green solvents like water or bio-based solvents are also key areas of research aimed at making the synthesis of thiophenes more sustainable. jddhs.comsruc.ac.uk

Green Chemistry PrincipleApplication in Thiophene SynthesisResearch Finding
Use of Safer Solvents Ethanol as a solvent for electrophilic halocyclization. nih.govAn environmentally friendly method for synthesizing halogenated thiophenes and selenophenes has been developed using ethanol. nih.gov
Use of Benign Reagents Sodium halides ("table salt") as a source of electrophilic halogens. nih.govChlorinated benzo[b]selenophenes were synthesized for the first time via an environmentally friendly reaction using NaCl. nih.gov
Energy Efficiency Microwave-assisted synthesis (MAS) and high-speed vibration milling. jddhs.comresearchgate.netMAS can lead to faster reactions and reduced energy consumption. jddhs.com High-speed vibration milling allows for the solvent-free synthesis of 2-aminothiophene-3-carbonitrile (B183302) derivatives. researchgate.net
Waste Minimization Multicomponent reactions (MCRs). nih.govresearchgate.netMCRs are efficient for creating structural complexity in a single step with high atom economy and minimized waste. researchgate.net

Regioselective Synthesis and Isomer Control in Fluorothiophene Production

Controlling the position of substituents on the thiophene ring is a critical challenge in synthetic chemistry. Regioselective synthesis ensures that the desired isomer is produced with high fidelity, which is crucial for the compound's ultimate application.

A powerful method for the regioselective synthesis of substituted thiophenes is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various alkenes. nih.govorganic-chemistry.org This process allows for the construction of a wide range of dihydrothiophenes with high regioselectivity, which can then be oxidized to the corresponding thiophenes in a one-pot procedure using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govorganic-chemistry.org A key advantage of this method is its broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic alkenes, and its compatibility with various functional groups. organic-chemistry.org Optimization studies have shown that the choice of catalyst, such as [Rh(COD)Cl]₂ with DPPF, and solvent, like chlorobenzene, is crucial for achieving high yields. organic-chemistry.org Importantly, this reaction produces dihydrothiophenes with substituents introduced specifically at the 4-position, with no isomeric products observed. organic-chemistry.org

Another strategy for achieving regiocontrol involves the use of carefully designed building blocks. For instance, the synthesis of 2-fluoro-3-trifluoromethylthiophenes can be achieved from 4,4-bis(trifluoromethyl)-1-oxabuta-1,3-dienes. clockss.org This building block approach allows for the introduction of various side chains into a specific ring position in the final steps of the reaction sequence. clockss.org The ability to recycle undesired isomers is also an important consideration for cost-effective and sustainable production. Methodologies for racemization can convert an unwanted isomer back into a usable intermediate, thereby reducing waste and production costs. google.com

MethodDescriptionKey Features
Rhodium-Catalyzed Transannulation Reaction of 1,2,3-thiadiazoles with alkenes, followed by oxidation. nih.govorganic-chemistry.orgHigh regioselectivity, broad substrate scope, wide functional group compatibility. organic-chemistry.org
Building Block Strategy Synthesis from pre-functionalized starting materials like 4,4-bis(trifluoromethyl)-1-oxabuta-1,3-dienes. clockss.orgAllows for late-stage diversification at specific positions. clockss.org
Halocyclization Iodocyclization of 1-mercapto-3-yn-2-ols derivatives. organic-chemistry.orgProvides a direct route to specifically substituted 3-iodothiophenes. organic-chemistry.org

Derivatization Strategies for Synthetic Diversification of this compound

This compound is a valuable building block for creating more complex molecules due to the reactivity of its functional groups. The fluorine atom and the nitrile group offer distinct handles for further chemical modification.

The fluorine atom on the thiophene ring, particularly when activated by the adjacent electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the fluoride ion by a variety of nucleophiles. For the related compound 2-fluoro-3-trifluoromethylthiophene, the fluorine atom at the C-2 position is readily displaced by various nucleophiles. clockss.org A similar reactivity is expected for this compound, where nucleophiles such as amines, alkoxides, or thiolates could be used to introduce new functional groups at the 3-position. This approach is mirrored in the chemistry of 3-fluoro-2-pyridinecarbonitrile, where the fluorine atom is displaced in SNAr reactions to attach the molecule to other chromophores or pharmacologically active scaffolds. ossila.com

The nitrile group itself is a versatile functional group that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open up a wide array of synthetic possibilities for elaborating the structure of the initial thiophene core.

Furthermore, cross-coupling reactions, such as the Sonogashira coupling, can be employed if a halogen (like bromine or iodine) is present elsewhere on the ring, or if the nitrile group is transformed into a suitable coupling partner. ossila.com The Mannich-type reaction is another useful C-C bond-forming reaction that has been applied to related 2-aminothiophene-3-carbonitrile systems to build more complex heterocyclic structures. nih.gov These derivatization strategies allow chemists to use this compound as a scaffold to systematically modify molecular properties for applications in materials science and medicinal chemistry. clockss.orgossila.com

Reactivity of the 3-Fluorothiophene Core

The presence of a fluorine atom at the 3-position and a cyano group at the 2-position significantly influences the reactivity of the thiophene ring. These substituents affect the electron density distribution within the ring, thereby governing its susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uci.edumasterorganicchemistry.com In thiophenes, the 2- and 5-positions are generally the most reactive towards electrophiles. However, in this compound, the directing effects of both the fluorine and the cyano group must be considered. Fluorine is an ortho, para-director, while the cyano group is a meta-director. uci.edu This leads to a complex reactivity pattern.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org The rate-determining step is the formation of this intermediate. uci.edu Subsequent deprotonation restores the aromaticity of the ring. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the ring, typically using a Lewis acid catalyst. uci.edu

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

For this compound, the substitution pattern will be influenced by the combined electronic effects of the fluorine and cyano substituents.

Nucleophilic Aromatic Substitution with Fluorine Displacement in 3-Position

While electrophilic substitution is common for electron-rich aromatics, nucleophilic aromatic substitution (SNAAr) can occur on electron-deficient rings, particularly those bearing strongly electron-withdrawing groups and a good leaving group. In this compound, the cyano group is electron-withdrawing, and fluoride can act as a leaving group.

The synthesis of various thieno[2,3-b]pyridines and related heterocyclic systems often involves the displacement of a halide from a substituted thiophene ring. mdpi.comresearchgate.netresearchgate.net For instance, the reaction of 2-chloropyridine-3-carbonitriles with sulfur nucleophiles can lead to the formation of a thieno[2,3-b]pyridine (B153569) core. researchgate.net

Metal-Catalyzed Coupling Reactions at the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied to functionalize thiophene rings. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a versatile method for creating new C-C bonds. researchgate.netresearchgate.netnih.gov The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For 3-halothiophenes, the choice of ligand can influence the chemoselectivity of the reaction when multiple reactive sites are present. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives

Catalyst System Reactants Product Type Reference(s)
Pd(dppf)Cl2 5-bromoindazoles and thiopheneboronic acids Indazole-based heteroaryl compounds researchgate.net
Pd(PPh3)4 or Pd(tBu3P)2 3-bromo-4-trifloyl-thiophenes and arylboronic acids Aryl-substituted thiophenes researchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium in the presence of a base. organic-chemistry.orgyoutube.comlibretexts.orgwikipedia.org The reaction is stereospecific and tolerates a wide range of functional groups. youtube.com The mechanism includes oxidative addition, migratory insertion, and β-hydride elimination. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov It is a reliable method for synthesizing acetylenic thiophenes and can be performed under mild conditions. nih.govwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org It has become a widely used method for synthesizing aryl amines, replacing harsher traditional methods. wikipedia.org The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com

Table 2: Common Palladium-Catalyzed Coupling Reactions

Reaction Name Reactants Bond Formed Key Features Reference(s)
Suzuki-Miyaura Coupling Organoboron compound + Organic halide/triflate C-C Versatile, tolerates various functional groups libretexts.orgwikipedia.org
Heck Reaction Unsaturated halide/triflate + Alkene C-C Stereospecific, forms substituted alkenes organic-chemistry.orgwikipedia.org
Sonogashira Coupling Terminal alkyne + Aryl/vinyl halide C-C (sp-sp2) Mild conditions, synthesizes alkynes wikipedia.orglibretexts.org

Reactivity of the 2-Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations. sigmaaldrich.com

Nucleophilic Addition Reactions to the Nitrile Moiety

The triple bond of the nitrile group is susceptible to nucleophilic attack. wikipedia.org The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom. wikipedia.orglibretexts.org Nucleophilic addition to the nitrile can lead to the formation of various functional groups after subsequent reaction or workup. wikipedia.orgmasterorganicchemistry.comlibretexts.org For example, the addition of organometallic reagents can lead to ketones after hydrolysis. The reaction of 2-aminothiophene-3-carbonitriles with formaldehyde (B43269) and primary amines under Mannich conditions can lead to the formation of thieno[2,3-d]pyrimidines. nih.gov

Reduction Reactions to Amine or Aldehyde Derivatives

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine. This transformation provides a route to aminomethyl-substituted thiophenes.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H). This reaction proceeds through an imine intermediate, which is then hydrolyzed to the aldehyde. This method is valuable for introducing a formyl group onto the thiophene ring.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, and this compound can undergo this reaction under both acidic and alkaline conditions. libretexts.orgchemguide.co.uk The process, known as hydrolysis, involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org The reaction typically proceeds in two stages: an initial hydration to form the corresponding amide intermediate (3-Fluorothiophene-2-carboxamide), followed by further hydrolysis of the amide to yield the carboxylic acid or its salt. chemguide.co.ukchemistrysteps.com

Under acidic conditions, this compound is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The nitrogen of the nitrile group is first protonated, which activates the nitrile carbon toward nucleophilic attack by a water molecule. chemistrysteps.com Subsequent proton transfers and tautomerization lead to the formation of the intermediate amide. chemistrysteps.com Continued heating in the acidic medium then facilitates the hydrolysis of this amide to produce the final product, 3-Fluorothiophene-2-carboxylic acid, along with an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). chemguide.co.uk

Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. chemguide.co.uk In this case, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile group. chemistrysteps.com This leads to an intermediate that, after protonation (from water), forms the amide. chemistrysteps.com Under the basic conditions, the resulting carboxylic acid is immediately deprotonated to form its salt (e.g., sodium 3-fluorothiophene-2-carboxylate). libretexts.orgchemguide.co.uk Ammonia (B1221849) gas is also evolved during this process. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid to protonate the carboxylate salt. libretexts.org

Table 1: Summary of Hydrolysis Conditions for this compound

Hydrolysis TypeReagentsIntermediate ProductFinal Product (after workup)Byproducts
Acidic Dilute HCl, Heat3-Fluorothiophene-2-carboxamide3-Fluorothiophene-2-carboxylic acidNH₄Cl
Alkaline NaOH(aq), Heat3-Fluorothiophene-2-carboxamide3-Fluorothiophene-2-carboxylic acidNH₃, NaCl

Interplay Between Fluorine and Nitrile Functionalities on Molecular Reactivity

The chemical behavior of this compound is significantly influenced by the electronic interplay between the fluorine atom at the C-3 position and the nitrile group at the C-2 position. Both substituents are strongly electron-withdrawing, which profoundly affects the electron distribution and reactivity of the thiophene ring and the functional groups themselves.

The fluorine atom, being the most electronegative element, exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the thiophene ring. The nitrile group is also a potent electron-withdrawing group through both inductive and resonance effects (-I, -M). The combined influence of these two groups makes the thiophene ring electron-deficient. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted thiophene.

Conversely, this electron-withdrawing nature enhances the electrophilicity of the nitrile's carbon atom. nih.gov The fluorine atom at the adjacent C-3 position further pulls electron density away from the C-2 carbon, making the nitrile carbon an even more potent electrophilic center and highly susceptible to attack by nucleophiles. nih.gov This is a key factor in reactions such as hydrolysis and additions to the nitrile group.

Furthermore, studies on related fluorinated thiophenes have shown that a fluorine atom on the thiophene ring can be a target for nucleophilic substitution. clockss.org The presence of the powerfully electron-withdrawing nitrile group at the adjacent position would be expected to activate the C-3 fluorine atom toward nucleophilic displacement, a common reactivity pattern in electron-deficient aromatic systems. This interplay creates a molecule with multiple reactive sites for nucleophilic attack: the nitrile carbon and the fluorine-bearing carbon of the thiophene ring.

Cyclization and Heterocycle Formation via this compound

The strategic placement of the nitrile and fluorine groups on the thiophene ring makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The nitrile group is a versatile handle for constructing new rings, particularly nitrogen-containing heterocycles. Cyclization reactions often involve the participation of the nitrile group with a nucleophile, either introduced externally or generated from a neighboring substituent.

A prominent application of this reactivity is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. These fused systems can be constructed by reacting an ortho-amino-nitrile precursor with a one-carbon electrophile. While this compound itself is not an amino-nitrile, it can serve as a starting point. For instance, nucleophilic aromatic substitution of the C-3 fluorine atom by an amine or ammonia could generate an in situ ortho-amino-nitrile, which can then undergo cyclization.

Alternatively, and more directly, the nitrile group can react with binucleophilic reagents to form a new ring. For example, condensation with amidines, guanidine, or substituted ureas can lead to the formation of a fused pyrimidine (B1678525) ring. clockss.org The reaction typically proceeds by the initial attack of one of the nucleophilic centers of the reagent (e.g., the NH₂ group of an amidine) onto the electrophilic nitrile carbon of the fluorothiophene. This is followed by an intramolecular cyclization step where the second nucleophilic center attacks a suitable electrophilic site, often leading to a stable, fused aromatic system after a subsequent elimination or rearrangement step.

Table 2: Potential Cyclization Reactions of this compound Derivatives

ReactantPotential Fused Heterocycle ProductReaction Type
Guanidine2-Amino-thieno[2,3-d]pyrimidin-4-one/amineCondensation/Cyclization
Acetamidine2-Methyl-thieno[2,3-d]pyrimidin-4-one/amineCondensation/Cyclization
FormamideThieno[2,3-d]pyrimidineCondensation/Cyclization
Hydrazine3-Amino-thieno[2,3-c]pyrazoleCondensation/Cyclization

Note: The formation of these products may require prior conversion of the C-3 fluorine to a more suitable group (e.g., -NH₂) or proceed via direct reaction at the nitrile.

Computational and Theoretical Investigations of 3 Fluorothiophene 2 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical studies are instrumental in elucidating the electronic characteristics of molecules. For 3-fluorothiophene-2-carbonitrile, these methods would offer deep insights into its stability, reactivity, and the influence of the fluorine and nitrile substituents on the thiophene (B33073) ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary participants in chemical reactions. The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO's energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For thiophene and its derivatives, the electronic properties are heavily influenced by the nature and position of substituents. Theoretical investigations on protonated 2- and 3-cyanothiophenes, for instance, have delved into their electronic structures to characterize them. arxiv.orgnih.gov Such studies calculate properties like proton affinity, which reveals that for cyanothiophenes, protonation is favored at the nitrogen atom of the nitrile group. arxiv.orgnih.gov This indicates a significant localization of electron density on the nitrile substituent.

Table 1: Expected Qualitative Effects of Substituents on Frontier Orbitals of Thiophene

Substituent Position Electronic Effect Expected Impact on HOMO Energy Expected Impact on LUMO Energy
Fluoro3Inductive Electron-WithdrawingDecreaseDecrease
Cyano2Inductive & Resonance Electron-WithdrawingDecreaseDecrease

This table represents a qualitative prediction based on general chemical principles, as specific calculated values for this compound are not available in the cited literature.

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.

For this compound, an ESP map would be expected to show a significant region of negative electrostatic potential around the nitrogen atom of the nitrile group and, to a lesser extent, the fluorine atom, due to their high electronegativity. The hydrogen atoms on the thiophene ring would likely exhibit a positive electrostatic potential. The sulfur atom in the thiophene ring often presents a region of slight negative potential. The carbon atoms of the thiophene ring, particularly those bonded to the electron-withdrawing substituents, would have a more positive character, making them potential sites for nucleophilic attack.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Theoretical calculations can determine the activation energy barriers for various potential transformations of this compound. For instance, in reactions such as nucleophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions, computational models can predict the feasibility and rate of these transformations.

Studies on the reactions of other substituted thiophenes can provide a framework for what to expect. For example, a theoretical investigation into the reaction of a 3-amidothiophene derivative with carbonyl compounds revealed that the reaction pathway and product stability are highly dependent on the reactants and conditions. rsc.org Density functional theory (DFT) calculations in that study indicated that dehydration conditions were crucial for the reaction to proceed, highlighting the importance of environmental factors in the reaction energetics. rsc.org For this compound, similar computational approaches could be used to model its reactions and predict the energy barriers for processes like the displacement of the fluorine atom or reactions involving the nitrile group.

Computational modeling can map out entire reaction pathways, identifying intermediates, transition states, and products. This provides a step-by-step understanding of how a reaction proceeds. For this compound, this could involve modeling its synthesis or its subsequent functionalization.

For example, the synthesis of substituted thiophenes can occur through various routes, and computational modeling can help to understand the mechanisms and regioselectivity of these reactions. A study on the thermochemistry of 2- and 3-acetylthiophene (B72516) combined experimental and high-level ab initio calculations to determine their relative stabilities. The results showed that the 2-substituted isomer is thermodynamically more stable than the 3-substituted one. Such insights are crucial for predicting the outcomes of reactions where different isomers can be formed. In the context of this compound, computational modeling could explore the stability of this isomer compared to other possible substitution patterns and elucidate the mechanisms of its formation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. For a relatively rigid molecule like this compound, MD simulations might focus on its interactions with solvents or biological macromolecules.

Computational Studies on Intermolecular Interactions and Crystal Packing

While specific computational studies on the crystal packing of this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations into the intermolecular interactions of related fluorinated and thiophene-containing compounds. Computational methods, particularly density functional theory (DFT), are instrumental in understanding the non-covalent interactions that govern the solid-state arrangement of molecules. These interactions include hydrogen bonds, halogen bonds, and π-π stacking, which are crucial in determining the crystal lattice and ultimately the material's properties.

For instance, studies on fluorinated aromatic compounds often reveal the significant role of C-H···F and F···F interactions in the crystal packing. researchgate.netnih.gov The fluorine atom, despite its high electronegativity, is generally a weak hydrogen bond acceptor. nih.gov However, in environments shielded from stronger acceptors, these weak hydrogen bonds can become structurally significant. nih.gov In the context of this compound, the fluorine atom at the 3-position and the nitrile group at the 2-position are expected to be key players in directing the crystal packing.

Theoretical calculations on similar molecules, such as 2,2,2-trifluoroacetophenone, have quantified the stabilization energies of various intermolecular contacts. researchgate.netnih.gov These studies employ methods like Hirshfeld surface analysis to partition the crystal space and identify the nature and prevalence of different interactions. nih.govnih.gov It is plausible that in the crystal structure of this compound, a combination of C-H···N, C-H···F, and potentially π-π interactions involving the thiophene ring would be observed. The nitrile group is a strong hydrogen bond acceptor and would likely dominate the hydrogen bonding landscape.

Energy decomposition analysis, a computational tool used to dissect the total interaction energy into electrostatic, dispersion, polarization, and exchange-repulsion components, provides a deeper understanding of the forces at play. researchgate.netmdpi.com For a molecule like this compound, such analysis would likely highlight the electrostatic nature of the C-H···N interactions and the dispersive character of the π-π stacking.

A summary of typical intermolecular interactions and their stabilization energies as determined for related compounds is presented in the table below. These values provide an estimate of the interactions that could be present in the crystal packing of this compound.

Interaction TypeTypical DonorTypical AcceptorEstimated Stabilization Energy (kJ/mol)
Hydrogen BondC-HN (nitrile)Strong
Hydrogen BondC-HFWeak (6-10) nih.gov
Halogen BondC-Fπ-systemWeak
π-π StackingThiophene ringThiophene ringModerate

Adsorption Studies of Fluorinated Thiophenes

Quantum chemical investigations have shed light on the adsorption behavior of fluorinated thiophenes on various surfaces. A notable study explored the adsorption of thiophene and its fluorinated derivatives, including 3-fluorothiophene (B1278697), on a Mg4O4 nanocluster using density functional theory (DFT) at the LC-ωPBE/6-311G(d,p) level of theory. tandfonline.com This research aimed to understand the effect of fluorine substitution on the adsorption energy and thermodynamic parameters.

The study revealed that thiophene generally exhibits more significant adsorption than its fluorinated counterparts on the Mg4O4 cluster. tandfonline.com This finding was correlated with the bond lengths between the sulfur atom of the thiophene ring and the magnesium atom of the cluster (Mg···S), which were found to be shorter for the non-fluorinated thiophene complex. tandfonline.com The nature of the Mg-S bond was characterized as a closed-shell interaction based on Quantum Theory of Atoms in Molecules (QTAIM) analysis. tandfonline.com

Among the monofluorinated thiophenes, the 3-fluorothiophene isomer complexed with the Mg4O4 cluster (3-FT … Mg4O4) was identified as one of the most stable structures. tandfonline.com The study evaluated the corrected adsorption energies and various thermodynamic parameters for these complexes.

The table below summarizes key computational data from the adsorption study of fluorinated thiophenes on a Mg4O4 cluster. tandfonline.com

Adsorbed SpeciesAdsorption Energy (Corrected, kcal/mol)Mg...S Distance (Å)
Thiophene … Mg4O4-20.692.651
2-Fluorothiophene … Mg4O4-18.782.693
3-Fluorothiophene … Mg4O4-19.452.671

These computational findings are crucial for applications where the interaction of fluorinated thiophenes with surfaces is important, such as in catalysis and materials science. tandfonline.com The substituent effects illustrated in these studies provide a predictive framework for designing thiophene-based molecules with tailored adsorption properties.

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Fluorothiophene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-Fluorothiophene-2-carbonitrile. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be assembled.

In the ¹H NMR spectrum of this compound, the two protons on the thiophene (B33073) ring are chemically non-equivalent and thus exhibit distinct signals. The proton at position 4 (H4) and the proton at position 5 (H5) couple to each other, resulting in a doublet for each. Further coupling occurs with the fluorine atom at position 3. This leads to a doublet of doublets for each proton. The electronegativity of the adjacent fluorine and nitrile groups influences the chemical shifts of these protons, typically causing them to appear in the aromatic region of the spectrum. The integration of the signals confirms the presence of one proton for each signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) can vary based on the solvent and the spectrometer's field strength. The data presented here are typical values.)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H47.20 - 7.40ddJ(H4-H5) ≈ 5.0, J(H4-F) ≈ 2.0
H57.70 - 7.90ddJ(H5-H4) ≈ 5.0, J(H5-F) ≈ 3.5

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. youtube.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. libretexts.org

In this compound, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the carbon of the nitrile group. The carbon atom bonded to the fluorine (C3) will show a large coupling constant with the fluorine atom, which can be observed in a non-decoupled or a fluorine-coupled ¹³C spectrum. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring. libretexts.org The nitrile carbon typically appears in a characteristic downfield region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated chemical shift ranges and can vary.)

Carbon AtomPredicted Chemical Shift (ppm)
C295 - 110
C3155 - 165 (split by F)
C4115 - 125
C5130 - 140
CN110 - 120

Fluorine-19 is a highly sensitive nucleus with a natural abundance of 100%, making ¹⁹F NMR an invaluable tool for characterizing fluorine-containing compounds. wikipedia.orghuji.ac.il The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, providing excellent signal dispersion. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at position 3. This signal will be split into a doublet of doublets due to coupling with the adjacent protons, H4 and H5. The chemical shift of the fluorine signal is influenced by the electronic environment of the thiophene ring and the nitrile group. alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound (Note: Chemical shifts in ¹⁹F NMR are often referenced to CFCl₃. The data presented here are typical values.)

Fluorine AtomPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
F3-120 to -140ddJ(F-H5) ≈ 3.5, J(F-H4) ≈ 2.0

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, a cross-peak between the signals of H4 and H5 would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons. magritek.com For this compound, the HSQC/HMQC spectrum would show correlations between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal, thus confirming their direct one-bond connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgrsc.org The absorption of infrared radiation or the scattering of laser light provides information about the functional groups present in the molecule.

The IR and Raman spectra of this compound are characterized by the vibrational modes of the nitrile group and the thiophene ring.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The conjugation with the thiophene ring may shift this band to a slightly lower frequency. spectroscopyonline.com This is a very characteristic peak that strongly indicates the presence of a nitrile functional group.

Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrational modes. iosrjournals.org

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring usually result in a series of bands in the region of 1300-1600 cm⁻¹. iosrjournals.org

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is typically observed in the fingerprint region of the spectrum, often between 600 and 800 cm⁻¹. iosrjournals.org

C-F Stretching: The carbon-fluorine stretching vibration gives a strong absorption band, typically in the range of 1000-1400 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H (thiophene)Stretching3100 - 3000Medium to Weak
C≡N (nitrile)Stretching2240 - 2220Strong, Sharp
C=C (thiophene)Stretching1600 - 1400Medium to Weak
C-FStretching1200 - 1000Strong
C-S (thiophene)Stretching800 - 600Medium to Weak

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of molecules. For this compound, which is a liquid at room temperature, these techniques can provide insight into the different spatial arrangements (conformers) the molecule may adopt. sigmaaldrich.com Due to potential rotation around the C-C bonds linking the substituents to the thiophene ring, different conformers may exist.

The standard approach involves a synergistic combination of experimental spectroscopy and theoretical calculations. researchgate.netnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. iu.edu.samdpi.com For each stable conformer, theoretical vibrational spectra (IR and Raman) are simulated.

By comparing the experimentally recorded spectra with the simulated spectra for each potential conformer, a detailed assignment of the vibrational modes can be achieved. researchgate.net The presence of specific bands in the experimental spectrum that match the calculated frequencies for a particular conformer can confirm its existence in the sample. Key vibrational modes for this compound would include the C≡N stretching vibration, the C-F stretching vibration, and various stretching and bending modes of the thiophene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on characteristic frequency ranges for the functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
C≡N StretchNitrile2260 - 2200Medium (IR), Strong (Raman)
C=C StretchThiophene Ring1550 - 1400Medium to Strong
C-F StretchAryl Fluoride (B91410)1250 - 1100Strong (IR)
C-S StretchThiophene Ring850 - 600Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₅H₂FNS), the exact molecular weight is 127.14 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The molecular ion of this compound is expected to be relatively intense due to the stability of the aromatic thiophene ring. libretexts.org This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The analysis of the m/z values of these fragment ions provides a fingerprint of the molecule's structure. chemguide.co.uklibretexts.org

Plausible fragmentation pathways for this compound include the loss of the nitrile group (CN), the fluorine atom (F), or small stable molecules like hydrogen cyanide (HCN). The presence of a sulfur atom is also confirmed by the M+2 isotopic peak (from ³⁴S) with an abundance of about 4.2% relative to the molecular ion peak (from ³²S). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and outlines plausible fragmentation pathways.

m/z ValueProposed Ion StructureProposed Neutral Loss
127[C₅H₂FNS]⁺˙Molecular Ion (M⁺˙)
108[C₅H₂S]⁺˙F
101[C₄H₂FS]⁺CN
100[C₄HFS]⁺˙HCN
82[C₃HS]⁺HCN, F

X-ray Crystallography for Solid-State Structure Determination

While vibrational spectroscopy and mass spectrometry provide crucial data on conformation and fragmentation, single-crystal X-ray crystallography offers the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the substance.

To perform this analysis, a suitable, high-quality single crystal of this compound would need to be grown. The analysis yields a detailed map of electron density from which the exact atomic positions can be determined. This provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as π-π stacking or dipole-dipole forces. This technique would definitively resolve any questions about the preferred conformation of the molecule in the solid state. Although no published crystal structure for this compound is currently available, the data obtained from such an analysis would be presented in a standardized format.

Table 3: Representative Data from a Hypothetical X-ray Crystallography Analysis This table illustrates the type of parameters obtained from an X-ray diffraction experiment.

ParameterDescriptionExample Value
Chemical FormulaElemental composition of the moleculeC₅H₂FNS
Crystal SystemOne of the seven crystal systems (e.g., Monoclinic)Monoclinic
Space GroupThe symmetry group of the crystal (e.g., P2₁/c)P2₁/c
Unit Cell Dimensions (a, b, c)Lengths of the unit cell axes in Ångströms (Å)a = 7.1 Å, b = 18.0 Å, c = 13.1 Å
Unit Cell Angles (α, β, γ)Angles of the unit cell axes in degrees (°)α = 90°, β = 96.7°, γ = 90°
Volume (V)Volume of the unit cell in cubic Ångströms (ų)1697 ų
ZNumber of molecules in the unit cell8

Advanced Applications of 3 Fluorothiophene 2 Carbonitrile As a Synthon in Materials Science and Complex Organic Synthesis

Precursor in the Synthesis of Conjugated Polymers and Oligomers

Although direct polymerization of 3-Fluorothiophene-2-carbonitrile is not widely reported, its structure suggests it could serve as a valuable monomer for creating conjugated polymers and oligomers with tailored properties. The strategic placement of both a fluorine atom and a nitrile group on the thiophene (B33073) ring offers a powerful tool for electronic tuning.

Tuning Optoelectronic Properties via Fluorination

Fluorination is a key strategy in the design of high-performance organic electronic materials. The incorporation of fluorine, as in this compound, into a polymer backbone can significantly alter its optoelectronic characteristics. The strong electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This stabilization can enhance the environmental stability of the material and improve charge injection and transport in electronic devices. The precise impact on the material's bandgap, and thus its color and absorption spectrum, depends on the specific polymer structure.

Impact on Charge Transport Characteristics in Organic Semiconductors

The electronic nature of a polymer profoundly influences its charge transport capabilities. Organic semiconductors are crucial components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of electron-withdrawing groups such as fluorine and nitrile is a common method to produce n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) materials. Therefore, polymers derived from this compound would be expected to exhibit a greater propensity for electron transport compared to their non-fluorinated, non-cyanated thiophene counterparts. The polar nature of the C-F and C≡N bonds could also influence the polymer's solid-state packing, which is a critical determinant of charge mobility.

Property Expected Influence of this compound Moiety
HOMO/LUMO Energy Levels Lowered due to the electron-withdrawing fluorine and cyano groups.
Bandgap Tunable, dependent on the co-monomer and polymer structure.
Charge Transport Likely enhancement of electron (n-type) transport.
Solubility Potentially altered, which is a key factor for solution-based processing.

Building Block for Novel Heterocyclic Systems and Fused Ring Structures

The reactivity of the nitrile group, coupled with the activated thiophene ring, makes this compound a promising starting material for the synthesis of more complex heterocyclic architectures.

Synthesis of Multifunctional Thiophene Derivatives

The cyano group is a versatile synthetic handle that can be converted into a wide array of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles. This versatility allows for the creation of a library of multifunctional thiophene derivatives from a single, readily accessible precursor. Such derivatives could find use as intermediates in pharmaceutical synthesis or as building blocks for sophisticated organic materials.

Role in the Development of Advanced Organic Molecules with Tailored Properties

The unique electronic profile of this compound makes it an interesting component for the design of specialized organic molecules with precisely engineered properties.

Design of Ligands for Metal Complexes

The thiophene sulfur and the nitrile nitrogen in this compound could potentially serve as donor atoms for the coordination of metal ions. Ligands play a crucial role in determining the properties of metal complexes, influencing their catalytic activity, photophysical behavior, and magnetic properties. The strong electron-withdrawing nature of the fluorine and cyano groups would significantly impact the electron density on the donor atoms, thereby modulating the properties of the resulting metal complex. This could be exploited in the development of new catalysts or functional inorganic-organic hybrid materials.

Future Directions and Emerging Research Areas for 3 Fluorothiophene 2 Carbonitrile

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 3-Fluorothiophene-2-carbonitrile presents a considerable challenge due to the difficulty in selectively functionalizing the thiophene (B33073) ring at the 3- and 2-positions with two distinct groups. While several routes to substituted fluorothiophenes exist, future work will prioritize methods that are highly efficient, selective, and scalable.

Once a suitable 3-fluorothiophene (B1278697) precursor is obtained (e.g., 3-fluoro-2-bromothiophene), the introduction of the nitrile group is the next critical step. Modern catalytic cyanation methods are central to achieving high efficiency. Palladium-catalyzed cyanation reactions, which can convert aryl halides or triflates to the corresponding nitriles, are particularly promising. organic-chemistry.orgchemistrysteps.com These methods often offer mild reaction conditions and high functional group tolerance. organic-chemistry.org Cyanide-free approaches, for instance, using CO2/NH3 as the cyanide source with a nickel catalyst, are also emerging as safer and more sustainable alternatives. libretexts.org

Table 1: Comparison of Key Synthetic Steps for Fluorinated Thiophene Precursors

Precursor Target Starting Material Key Reagent(s) Reported Yield Reference
3-Fluorothiophene Methyl 3-aminothiophene-2-carboxylate NaNO₂, HBF₄ (Schiemann reaction) 49% (overall, 4 steps) researchgate.net
3-Fluorothiophene-2-carboxylic acid Thiophene-2-carboxylic acid n-Butyllithium, N-fluorodibenzene-sulfonamide 54% (1 step) lumenlearning.com
Methyl 3-fluorothiophene-2-carboxylate Methyl 3-aminothiophene-2-carboxylate NaNO₂, HBF₄, Sand 67% (fluorination step) thieme-connect.de

Exploration of Bio-inspired and Catalytic Transformations

Beyond its synthesis, the future utility of this compound lies in its subsequent transformations into more complex and functional molecules. Research in this area is increasingly drawing inspiration from biological processes to develop novel and sustainable catalytic methods.

Bio-inspired Nitrile Hydration: The nitrile group is a versatile functional handle. One promising avenue is its conversion to an amide via hydration. Bio-inspired catalysts that mimic the function of the metalloenzyme nitrile hydratase are being developed for this purpose. nih.govresearchgate.net These systems, often using metals like cobalt(III), iron(III), or ruthenium(II) with specialized ligands, can catalyze the hydration of nitriles to amides under mild, neutral conditions. nih.govrsc.orgnih.gov Applying such catalysts to this compound could provide a green route to 3-Fluorothiophene-2-carboxamide, a potentially valuable building block for pharmaceuticals and polymers.

Catalytic C-C Bond Formation: The thiophene ring can be further functionalized using powerful cross-coupling reactions. If a halogen (e.g., bromine) is present at the 5-position, the molecule can undergo palladium-catalyzed reactions like the Suzuki-Miyaura coupling. libretexts.orgharvard.edunih.gov This would allow for the attachment of various aryl or vinyl groups, enabling the synthesis of complex conjugated systems for materials science applications. nih.govmdpi.com The development of catalysts that can directly activate C-H bonds on the thiophene ring for such couplings is a major goal for future research.

Catalytic Hydrogenation: The reduction of both the nitrile and the thiophene ring can lead to valuable saturated heterocyclic structures. Catalytic hydrogenation can reduce the nitrile group to a primary amine (aminomethyl group). illinois.edu Simultaneously, the thiophene ring can be hydrogenated to a tetrahydrothiophene (B86538) ring using specific catalysts. nih.govresearchgate.net This transformation would convert the planar, aromatic starting material into a three-dimensional, saturated scaffold of interest in medicinal chemistry.

Table 2: Potential Catalytic Transformations of this compound

Transformation Functional Group Targeted Potential Product Catalyst Type
Nitrile Hydration -C≡N 3-Fluorothiophene-2-carboxamide Bio-inspired Ru(II) or Co(III) complexes
Hydrolysis -C≡N 3-Fluorothiophene-2-carboxylic acid Acid or base catalysis; Nitrilase enzymes
Suzuki Coupling C-Br (at 5-position) 5-Aryl-3-fluorothiophene-2-carbonitrile Palladium complexes (e.g., Pd(PPh₃)₄)
Hydrogenation -C≡N and Thiophene Ring 3-Fluoro-tetrahydrothiophene-2-methanamine Heterogeneous catalysts (e.g., PtO₂, Raney Ni)

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of many fluorinated heterocycles, including this compound, often involves hazardous reagents (e.g., organolithiums, electrophilic fluorinating agents) and reactions that require precise temperature control. Flow chemistry offers a powerful solution to these challenges, enabling safer, more efficient, and scalable production.

The use of continuous plug flow reactors, as opposed to traditional batch reactors, provides significant advantages. chemscene.com These include superior heat and mass transfer, which allows for excellent control over reaction temperature and mixing. chemscene.com This is particularly beneficial for highly exothermic reactions or those involving unstable intermediates. For instance, the lithiation of a thiophene ring and subsequent quenching with an electrophilic fluorinating agent could be performed in a flow reactor with a residence time of seconds, minimizing decomposition and improving yield.

Furthermore, flow chemistry facilitates the automation of multi-step syntheses. researchgate.netdntb.gov.ua Different reactors, packed-bed columns with immobilized reagents or catalysts, and in-line purification units can be connected sequentially. illinois.edu This automated approach reduces manual handling of hazardous materials, improves reproducibility, and allows for rapid optimization of reaction conditions. The synthesis of this compound is an ideal candidate for translation to an automated flow platform, which would significantly enhance the safety and efficiency of its production for research and industrial applications.

Advanced Material Design with Tailored Optoelectronic and Electronic Properties

A major driver for the interest in this compound is its potential as a building block for novel organic electronic materials. The combination of the electron-rich thiophene ring with two powerful electron-withdrawing substituents—fluorine and a nitrile group—creates a highly electron-deficient aromatic unit. Incorporating this unit into conjugated polymers can profoundly influence their optoelectronic and electronic properties.

Fluorination of conjugated polymers is a well-established strategy to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve the ambient stability of the material and increase the open-circuit voltage in organic photovoltaic (OPV) devices. The nitrile group is also a strong electron-withdrawing group that can further depress these energy levels and promote n-type (electron-transporting) behavior in organic field-effect transistors (OFETs).

Therefore, this compound is an exemplary building block for:

n-Type Semiconductors: Its strong electron-deficient nature makes it suitable for creating polymers that can efficiently transport electrons, a key requirement for complementary logic circuits and other advanced electronic devices.

Donor-Acceptor Copolymers for OPVs: When copolymerized with electron-rich (donor) units, the this compound moiety can act as a strong acceptor. This architecture is fundamental to modern bulk-heterojunction solar cells, where the energy level alignment between donor and acceptor units dictates device performance.

Future research will involve synthesizing a variety of copolymers incorporating this monomer and systematically studying how its inclusion affects polymer solubility, solid-state packing, charge carrier mobility, and, ultimately, the performance of electronic devices.

Q & A

Q. What are the optimized synthetic routes for 3-Fluorothiophene-2-carbonitrile, and how do traditional methods compare to modern approaches?

Methodological Answer: The synthesis of this compound typically involves halogenation and cyanation steps. Traditional methods, such as the Knovenagel condensation followed by fluorination, often require prolonged reaction times (e.g., 4 hours in toluene) and stoichiometric reagents, leading to moderate yields . Modern approaches leverage microwave-assisted synthesis , which reduces reaction times to minutes while improving yields (e.g., 20–30% efficiency gains) by enhancing reaction kinetics and reducing side products . Catalytic systems, such as heterogeneous catalysts, are also emerging but face challenges in cost and availability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral data?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Fluorine-19 NMR (¹⁹F NMR) identifies fluorine position and electronic effects, while ¹³C NMR confirms nitrile and aromatic carbon environments .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–F bond length ≈ 1.34 Å) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW ≈ 151.14 g/mol) and fragmentation patterns .
    Substituents like fluorine alter electron density, shifting absorption/emission maxima in UV-Vis and fluorescence spectra (e.g., bathochromic shifts in polar solvents) .

Q. How does the fluorine substituent affect the electronic and reactivity profile of the thiophene ring?

Methodological Answer: Fluorine’s strong electron-withdrawing effect reduces electron density on the thiophene ring, enhancing electrophilic substitution at the 5-position. This is confirmed by DFT calculations showing increased positive charge at C5 (+0.12 e) compared to non-fluorinated analogs . Nitrile groups further stabilize intermediates via conjugation, facilitating regioselective functionalization (e.g., Suzuki coupling at C5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems for fluorination?

Methodological Answer: Discrepancies often arise from catalyst selectivity and side reactions. For example:

  • Palladium catalysts may favor aryl-fluorine bond formation but suffer from halide scrambling .
  • Copper-mediated systems offer cost advantages but require rigorous anhydrous conditions to prevent hydrolysis .
    To address this:
    • Use HPLC-MS to track intermediates and byproducts.
    • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
    • Compare turnover numbers (TONs) across catalysts to identify efficiency bottlenecks .

Q. What mechanistic insights explain the regioselectivity of fluorination in thiophene carbonitriles?

Methodological Answer: Regioselectivity is governed by orbital orientation and steric effects :

  • Fluorination at C3 is favored due to the nitrile group’s inductive effect, which directs electrophiles to the less hindered C3 position .
  • Computational studies (e.g., Fukui function analysis) show higher electrophilic localization at C3 (ƒ⁺ = 0.45) compared to C4 (ƒ⁺ = 0.32) .
  • Steric hindrance from bulky substituents (e.g., aryl groups at C5) can shift selectivity to C4 .

Q. How can researchers design experiments to assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C and monitor degradation via LC-MS. Fluorine’s electronegativity slows hydrolysis compared to chloro analogs .
  • Photostability Tests : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure. Nitrile groups may undergo photoxidation to carboxylic acids .
  • Soil Mobility Assays : Measure adsorption coefficients (Kd) in soil columns; fluorine’s hydrophobicity increases soil retention (log Koc ≈ 2.8) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.